2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-13(2-4-14)11-24-15(29)12-28-18(30)27-6-5-23-16(17(27)25-28)26-7-9-31-10-8-26/h1-6H,7-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRXZFCSLKKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the morpholine ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The triazolopyrazine core can be reduced using agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, typically using reagents like sodium methoxide.
Scientific Research Applications
The physical properties of the compound, such as density, boiling point, and melting point, are currently not available in the literature. This lack of data may limit its characterization in certain applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide exhibit significant anticancer properties. The triazole and pyrazine moieties are known to interact with DNA and inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound were effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that modifications to the morpholine group can enhance its effectiveness against bacterial strains. A specific derivative was tested against Staphylococcus aureus and exhibited promising results in inhibiting bacterial growth .
Neurological Applications
There is emerging evidence suggesting that the compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of a related compound in patients with metastatic breast cancer. The trial reported a 30% reduction in tumor size among participants after 12 weeks of treatment. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cancer progression .
Case Study 2: Antimicrobial Testing
In a laboratory setting, derivatives of this compound were tested against a panel of pathogenic bacteria. Results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The triazolopyrazine core is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation . The morpholine ring and the trifluoromethyl group enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1 in ): Structural Difference: Replaces the morpholine group at position 8 with a 2-fluoro-4-nitrophenoxy substituent. However, the absence of morpholine may reduce solubility compared to the target compound .
- 4-(2-(2-Nitro-8-oxoimidazo[1,2-c]pyrazin-7(8H)-yl)ethyl)morpholin-4-ium (Compound 17q in ): Structural Difference: Contains an imidazo[1,2-c]pyrazine core instead of triazolo[4,3-a]pyrazine, with a nitro group and ethylmorpholinium side chain. Impact: The charged morpholinium moiety may improve aqueous solubility but could limit membrane permeability.
Substituent Effects on Bioactivity
- Nitro vs. Trifluoromethyl Groups: highlights that nitro-substituted aryl compounds (e.g., nitrothiophenes) exhibit enhanced antimycobacterial activity compared to non-nitro analogs. In contrast, the trifluoromethyl group in the target compound may offer metabolic stability and hydrophobic interactions without redox activation risks . Example: Compound 4b (nitro-substituted) in showed superior antitubercular activity over non-nitro analogs (e.g., 4a), suggesting substituent electronic properties critically modulate efficacy .
- Morpholine vs.
Data Table: Structural and Functional Comparison
Methodological Insights for Similarity Analysis
- Similarity Indexing () :
- The Tanimoto coefficient method quantifies structural similarity between compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacophores . Applied to the target compound, this method could identify analogs with overlapping triazolo-pyrazine or morpholine motifs.
- Dissimilarity Concepts (): Dissimilarity-driven virtual screening might prioritize compounds with novel substituents (e.g., trifluoromethyl vs. nitro groups) to explore divergent biological pathways .
Biological Activity
The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide , also known by its CAS number 1251551-92-4 , is a member of the triazolo-pyrazine family. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Molecular Characteristics
- Molecular Formula : C18H17F3N6O3
- Molecular Weight : 422.368 g/mol
- IUPAC Name : 2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer applications. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Anti-Cancer Activity
A study focusing on derivatives of the triazolo[4,3-a]pyrazine core revealed that compounds similar to the one showed promising anti-tumor activity against several cancer cell lines. Specifically:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
The compound demonstrated superior inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM), indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazolo-pyrazine core binds to various kinases and enzymes involved in cancer progression.
- Cell Cycle Modulation : Studies have shown that treatment with related compounds can induce mitotic arrest and alter gene expression profiles associated with apoptosis (e.g., upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl2) .
- Fluorescence Staining Assays : These assays confirm the induction of apoptosis in treated cell lines.
Case Study 1: Efficacy Against A549 Cells
In a controlled laboratory setting, the compound was tested against A549 lung cancer cells. The results indicated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anti-cancer agent.
Case Study 2: Inhibition of c-Met Kinase
Further investigations into the compound's mechanism revealed its role as a c-Met kinase inhibitor. This was validated through molecular docking studies that demonstrated strong binding affinity to the active site of c-Met .
Q & A
Q. What are the key considerations for designing a multi-step synthesis of this compound?
The synthesis involves constructing the triazolo[4,3-a]pyrazin core, followed by introducing morpholine and trifluoromethylphenyl groups via substitution reactions. Critical steps include:
- Condensation reactions to form the heterocyclic core under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Nucleophilic substitution for morpholin-4-yl incorporation, requiring anhydrous conditions and catalysts like triethylamine .
- Purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate intermediates and final product . Optimization of solvent choice (e.g., DMF for solubility) and reaction monitoring via TLC are essential for reproducibility .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and molecular connectivity .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI/APCI(+) modes) .
- HPLC to assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- X-ray diffraction (XRD) for crystallographic validation of the triazolo-pyrazine core, if single crystals are obtainable .
Q. How can researchers preliminarily evaluate the compound’s biological activity?
Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and IC₅₀ determination .
- Cell-based assays (e.g., anti-proliferative effects in cancer lines like HeLa or MCF-7) with dose-response curves .
- Solubility testing in PBS/DMSO to guide in vitro concentrations .
Advanced Research Questions
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Substituent modulation : Replace morpholin-4-yl with piperazine or pyrrolidine to alter lipophilicity and target binding .
- Trifluoromethyl group tuning : Introduce electron-withdrawing groups (e.g., -CF₃ vs. -Cl) to improve metabolic stability .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea to enhance hydrogen-bonding interactions .
- SAR validation via molecular docking against crystallized protein targets (e.g., PARP-1 or EGFR) .
Q. How can conflicting solubility data in different solvent systems be resolved?
- Phase-solubility studies : Use shake-flask methods with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
- Co-solvency approaches : Test DMSO/PEG-400 mixtures to balance solubility and biocompatibility .
- Thermodynamic analysis : Calculate Hansen solubility parameters to identify optimal solvents .
Q. What computational methods aid in predicting reaction pathways for novel derivatives?
- Density Functional Theory (DFT) : Model transition states for key steps (e.g., cyclization or substitution) to identify energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMSO) .
- Machine Learning : Train models on existing triazolo-pyrazine datasets to predict regioselectivity in heterocyclic reactions .
Q. How should researchers address discrepancies in biological assay reproducibility?
- Standardize protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay media .
- Control for stability : Pre-test compound integrity in assay buffers via HPLC .
- Statistical validation : Employ multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability .
Q. What methodologies elucidate the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorometric kits to assess interactions with CYP3A4/2D6 .
- Metabolite identification : High-resolution MS (HRMS) to detect phase I/II metabolites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
